

# Spectroscopic Comparison of 3-Acetyl-17-deacetyl Rocuronium Bromide and Other Related Impurities

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## Compound of Interest

Compound Name: 3-Acetyl-17-deacetyl Rocuronium  
Bromide

Cat. No.: B1146331

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic and chromatographic comparison of **3-Acetyl-17-deacetyl Rocuronium Bromide** (also known as Rocuronium Bromide Impurity D) with other significant impurities found in Rocuronium Bromide, namely Impurity A and Impurity C. The objective is to offer a comprehensive resource for the identification and characterization of these compounds during drug development and quality control processes. The information presented is collated from publicly available scientific literature and chemical databases.

## Introduction to Rocuronium Bromide and Its Impurities

Rocuronium Bromide is a widely used, fast-acting, non-depolarizing neuromuscular blocking agent. As with any pharmaceutical compound, the presence of impurities, even in trace amounts, can impact its efficacy and safety profile. Therefore, rigorous analytical characterization of these impurities is a critical aspect of pharmaceutical development and manufacturing. This guide focuses on three key process-related and degradation impurities:

- **3-Acetyl-17-deacetyl Rocuronium Bromide** (Impurity D): A related substance where the acetyl group at the 17-position is absent, and an acetyl group is present at the 3-position.

- Rocuronium Bromide Impurity A (N-desallylrocuronium): An impurity lacking the allyl group on the pyrrolidinium nitrogen.
- Rocuronium Bromide Impurity C (17-desacetylrocuronium): A hydrolysis product of Rocuronium Bromide where the acetyl group at the 17-position has been removed.[\[1\]](#)

## Comparative Data

The following tables summarize the key molecular and chromatographic data for Rocuronium Bromide and its impurities. While specific  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts and detailed mass fragmentation patterns are often proprietary to the suppliers of certified reference standards, this guide provides the fundamental data required for initial identification and method development.

**Table 1: Molecular and Physical Properties**

Compound	Impurity Designation	Molecular Formula	Molecular Weight ( g/mol )	CAS Number
Rocuronium Bromide	-	$\text{C}_{32}\text{H}_{53}\text{BrN}_2\text{O}_4$	609.68	119302-91-9
3-Acetyl-17-deacetyl Rocuronium Bromide	Impurity D	$\text{C}_{32}\text{H}_{53}\text{BrN}_2\text{O}_4$	609.68	1190105-63-5 <a href="#">[2]</a>
Rocuronium Impurity A	Impurity A	$\text{C}_{29}\text{H}_{48}\text{N}_2\text{O}_4$	488.70	119302-24-8 <a href="#">[2]</a>
Rocuronium Impurity C	Impurity C	$\text{C}_{30}\text{H}_{51}\text{BrN}_2\text{O}_3$	567.64	119302-86-2 <a href="#">[2]</a>

**Table 2: Chromatographic Data (HPLC)**

Note: Retention times are highly dependent on the specific chromatographic conditions (column, mobile phase, flow rate, temperature) and should be considered relative.

Compound	Typical Elution Order (Relative)
Rocuronium Impurity C	Early eluting
Rocuronium Impurity A	Mid eluting
Rocuronium Bromide	Main peak
3-Acetyl-17-deacetyl Rocuronium Bromide (Impurity D)	Late eluting

## Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are representative experimental protocols for the analysis of Rocuronium Bromide and its impurities, based on methods described in the scientific literature.

### High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling

This method is suitable for the separation and quantification of Rocuronium Bromide and its related impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: A silica-based column, such as a Hypersil 100 Silica (250 mm x 4.6 mm, 5  $\mu$ m), is often used.<sup>[3]</sup>
- Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer and an organic modifier. For example, a solution of tetramethylammonium hydroxide adjusted to pH 7.4 with phosphoric acid, mixed with acetonitrile in a 1:9 ratio.<sup>[3]</sup>
- Flow Rate: A flow rate of 1.0 to 2.0 mL/min is commonly employed.
- Detection: UV detection at a wavelength of approximately 210 nm.
- Temperature: The column is typically maintained at a constant temperature, for example, 30°C.<sup>[4]</sup>

- **Injection Volume:** A standard injection volume of 10-20  $\mu\text{L}$  is used.

## Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification

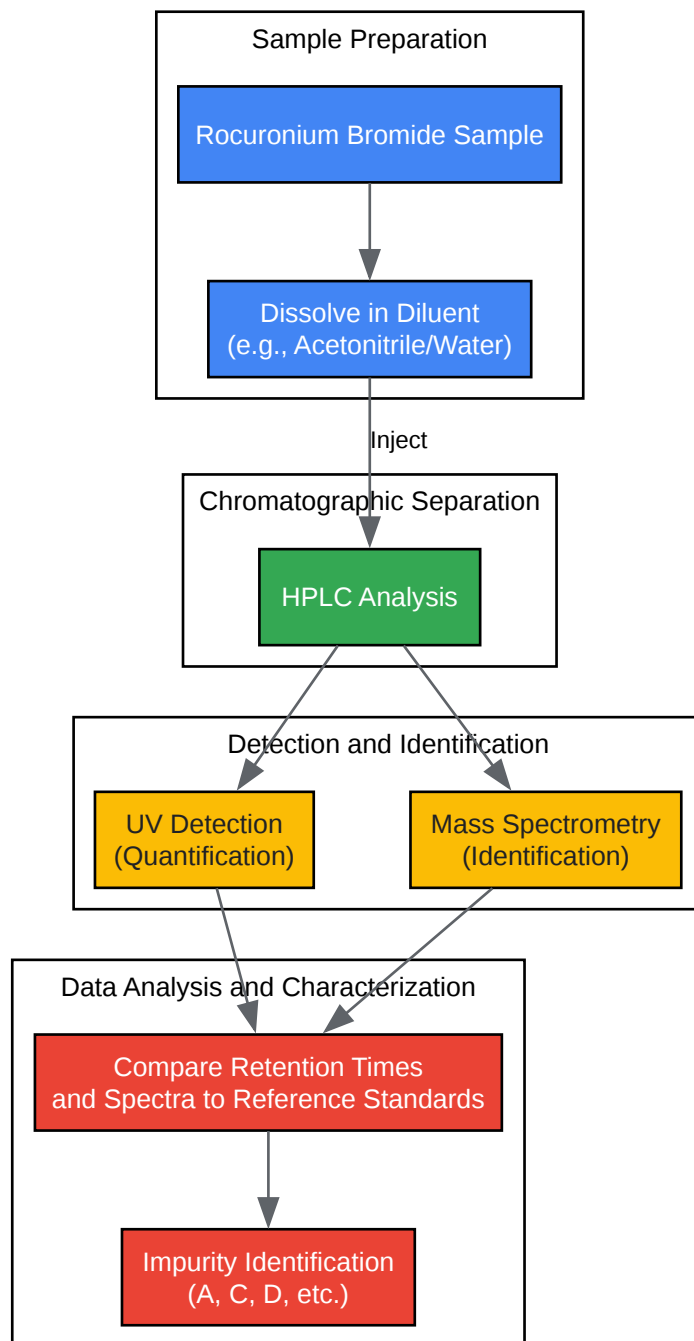
LC-MS is a powerful technique for the definitive identification of impurities by providing molecular weight and fragmentation data.

- **Instrumentation:** An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) with an electrospray ionization (ESI) source.
- **Chromatographic Conditions:** Similar HPLC conditions as described above can be used to separate the impurities before their introduction into the mass spectrometer.
- **Ionization Mode:** Positive ion mode ESI is typically used, as the impurities are quaternary ammonium compounds.
- **Mass Analysis:** Full scan mode is used to determine the molecular weight of the parent ions. Product ion scans (tandem MS or MS/MS) are performed by subjecting the parent ions to collision-induced dissociation (CID) to obtain fragmentation patterns for structural elucidation.

## Analytical Workflow and Logic

The following diagram illustrates a typical workflow for the identification and characterization of impurities in a Rocuronium Bromide sample.

## Analytical Workflow for Rocuronium Bromide Impurity Profiling

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Caption: A flowchart illustrating the typical analytical workflow for the separation, identification, and quantification of impurities in Rocuronium Bromide.

This structured approach, combining chromatographic separation with spectroscopic detection, is essential for ensuring the quality and safety of Rocuronium Bromide formulations. For definitive structural elucidation and confirmation, it is recommended to use certified reference standards for each impurity, which can be procured from specialized suppliers. These standards will provide the necessary detailed spectroscopic data for a comprehensive comparison.

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